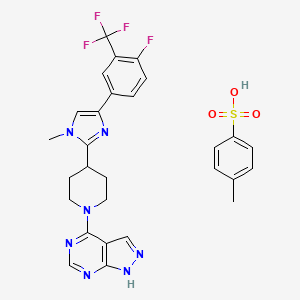

LY2584702 Tosylat

Übersicht

Beschreibung

LY-2584702 Tosylat-Salz ist ein selektiver, ATP-kompetitiver Inhibitor der p70S6-Kinase, eines Schlüsselenzyms im MAPK/ERK-Signalweg. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Phosphorylierung des S6-Ribosomenproteins zu hemmen, ein erhebliches Potenzial in der Krebsforschung gezeigt, was für das Zellwachstum und die Proliferation entscheidend ist .

Herstellungsmethoden

Die Synthese von LY-2584702 Tosylat-Salz umfasst mehrere Schritte, beginnend mit der Herstellung der freien Basenform von LY-2584702. Die freie Base wird dann mit p-Toluolsulfonsäure umgesetzt, um das Tosylat-Salz zu bilden. Die Reaktionsbedingungen umfassen typischerweise das Lösen der freien Base in einem geeigneten Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), und anschließendes Hinzufügen von p-Toluolsulfonsäure unter kontrollierten Temperatur- und Rührbedingungen .

Wissenschaftliche Forschungsanwendungen

LY-2584702 Tosylat-Salz wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat eine signifikante Antitumorwirksamkeit in verschiedenen Krebsmodellen gezeigt, darunter Glioblastom und Kolonkarzinom. Die Verbindung hemmt die Phosphorylierung des S6-Ribosomenproteins in Krebszellen, was zu einer verringerten Zellproliferation und Tumorwachstum führt . Zusätzlich wurde LY-2584702 Tosylat-Salz in Studien im Zusammenhang mit Stoffwechselstörungen verwendet, da es in bestimmten Zellmodellen die Triglyceridspiegel und die Apolipoprotein-B-Sekretion senken kann .

Wirkmechanismus

Der Wirkmechanismus von LY-2584702 Tosylat-Salz beinhaltet seine selektive Hemmung der p70S6-Kinase. Durch den Wettbewerb mit ATP um die Bindung an die Kinase blockiert die Verbindung effektiv die Phosphorylierung des S6-Ribosomenproteins. Diese Hemmung stört die nachgeschalteten Signalwege, die für das Zellwachstum und die Proliferation unerlässlich sind, und übt so ihre Antitumorwirkungen aus .

Wirkmechanismus

Target of Action

LY2584702 tosylate is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor against p70 S6 kinase . The primary target of LY2584702 tosylate is the p70 S6 kinase (p70S6K, S6K1) . This kinase is a downstream component of the phosphatidylinositol-3-kinase signaling pathway, which regulates cell proliferation and survival .

Mode of Action

LY2584702 tosylate acts by competitively inhibiting ATP, thereby preventing the phosphorylation of the S6 ribosomal protein . This inhibition is highly selective, with an IC50 of 4 nM, and it is selective over 83 other kinases .

Biochemical Pathways

The primary biochemical pathway affected by LY2584702 tosylate is the phosphatidylinositol-3-kinase signaling pathway . By inhibiting p70 S6 kinase, LY2584702 tosylate disrupts this pathway, leading to a decrease in cell proliferation and survival .

Pharmacokinetics

It is known that the compound is orally active

Result of Action

LY2584702 tosylate has been shown to inhibit HCT116 cellular S6 phosphorylation and demonstrate anti-tumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models in vivo . It also suppresses self-renewal of primary mouse bone marrow stromal cells .

Action Environment

It is known that the compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism

Biochemische Analyse

Biochemical Properties

LY2584702 tosylate plays a significant role in biochemical reactions. It interacts with the p70 S6 kinase, a type of enzyme, and other biomolecules . The nature of these interactions is competitive, with LY2584702 tosylate selectively inhibiting the activity of the p70 S6 kinase .

Cellular Effects

LY2584702 tosylate has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell proliferation and survival . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LY2584702 tosylate involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As an ATP-competitive inhibitor, it exerts its effects at the molecular level by competing with ATP for binding to the p70 S6 kinase .

Dosage Effects in Animal Models

The effects of LY2584702 tosylate vary with different dosages in animal models

Metabolic Pathways

LY2584702 tosylate is involved in the phosphatidylinositol-3-kinase signaling pathway

Vorbereitungsmethoden

The synthesis of LY-2584702 tosylate salt involves several steps, starting with the preparation of the free base form of LY-2584702. The free base is then reacted with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions typically involve dissolving the free base in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then adding p-toluenesulfonic acid under controlled temperature and stirring conditions .

Analyse Chemischer Reaktionen

LY-2584702 Tosylat-Salz unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Säuren und Basen, die die Bildung verschiedener Derivate der Verbindung erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise andere Salze oder Esterderivate von LY-2584702 .

Vergleich Mit ähnlichen Verbindungen

LY-2584702 Tosylat-Salz ist einzigartig in seiner hohen Selektivität und Wirksamkeit als p70S6-Kinase-Inhibitor. Ähnliche Verbindungen umfassen LY-2584702 freie Base und LY-2584702 Hydrochlorid, die die gleiche Kernstruktur teilen, sich aber in ihren Salzformen unterscheiden. Diese Variationen können die Löslichkeit und Stabilität der Verbindungen beeinflussen, ihre biologischen Aktivitäten bleiben jedoch ähnlich .

Eigenschaften

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXDNMHBQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F4N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?

A1: LY2584702 tosylate specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, LY2584702 tosylate disrupts these cellular processes, ultimately impacting various physiological functions.

Q2: What are the effects of LY2584702 tosylate on bone marrow stromal cells (BMSCs)?

A2: Research suggests that LY2584702 tosylate impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.

Q3: How does the inhibitory effect of LY2584702 tosylate on Wnt3a-induced osteoblast differentiation compare to rapamycin?

A3: While both LY2584702 tosylate and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, LY2584702 tosylate shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.

Q4: Has LY2584702 tosylate been investigated in clinical trials?

A4: Yes, LY2584702 tosylate has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.

Q5: Does LY2584702 tosylate impact adipose tissue and liver function?

A5: Studies in diet-induced obese mice show that LY2584702 tosylate can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].

Q6: What are the implications of LY2584702 tosylate's impact on reproductive longevity?

A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of LY2584702 tosylate, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)